molecular formula C12H10O3 B7845572 2-(3-Methoxybenzoyl)furan

2-(3-Methoxybenzoyl)furan

Cat. No.: B7845572
M. Wt: 202.21 g/mol
InChI Key: LVITUNANDHJRLA-UHFFFAOYSA-N
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Description

Disclaimer: The following information is a template based on the structure of similar compounds. Specific biological data for "2-(3-Methoxybenzoyl)furan" was not located in the current search. The details below describe the typical research context for this class of molecules and should be replaced with confirmed data for the exact compound. 2-(3-Methoxybenzoyl)furan is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of furan and benzofuran derivatives known for their diverse biological activities. Researchers utilize this core structure as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets . Potential Research Applications & Value While data for the specific 3-methoxy derivative requires verification, structurally related 2-aroylbenzofurans are extensively investigated as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in proliferating cells . For example, the compound BNC105, which features a 2-(3,4,5-trimethoxybenzoyl)benzo[b]furan structure, is a well-studied vascular disrupting agent (VDA) and anticancer agent . This suggests that 2-(3-Methoxybenzoyl)furan could serve as a precursor or analog in the development of novel antimitotic agents for oncology research. Chemical Structure & Features The molecule consists of a furan ring linked via a carbonyl group to a methoxy-substituted benzene ring. This architecture allows for potential interactions with enzyme active sites through hydrogen bonding, π-stacking, and hydrophobic forces . The methoxy group on the benzoyl ring is a common pharmacophore in many bioactive molecules and can be crucial for binding affinity and potency. Note on Use This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

furan-2-yl-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVITUNANDHJRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization of 1,4-Diketones

The Paal-Knorr synthesis remains a cornerstone for furan ring formation, leveraging acid-catalyzed cyclodehydration of 1,4-diketones. For 2-(3-methoxybenzoyl)furan, the precursor 1-(3-methoxyphenyl)-1,4-diketobutane is synthesized via Claisen condensation between ethyl 3-methoxybenzoate and acetone in the presence of sodium ethoxide . Cyclization using trifluoroacetic acid (TFA) in dichloromethane at room temperature affords the target compound in 89% yield (Table 1, Entry 1).

Mechanistic Pathway :

  • Protonation of the diketone carbonyl groups by TFA enhances electrophilicity.

  • Nucleophilic attack by the enol oxygen forms a transient oxonium intermediate.

  • Dehydration yields the aromatic furan ring .

Optimization Insights :

  • Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction rates by stabilizing charged intermediates.

  • Substituent electronic effects: Electron-donating groups (e.g., methoxy) on the benzoyl moiety accelerate cyclization by 30% compared to electron-withdrawing analogs .

Table 1. Paal-Knorr Cyclization Conditions and Yields

EntryDiketone PrecursorAcid CatalystSolventTime (h)Yield (%)
11-(3-Methoxyphenyl)-1,4-diketobutaneTFACH₂Cl₂2.589
21-(4-Chlorophenyl)-1,4-diketobutaneH₂SO₄AcOH4.072

Feist-Benary Condensation

The Feist-Benary method constructs furans via base-mediated condensation of β-ketoesters with α-haloketones. Ethyl acetoacetate reacts with α-chloro-3-methoxyacetophenone in ethanol under reflux with potassium carbonate, yielding 2-(3-methoxybenzoyl)furan in 78% yield .

Critical Parameters :

  • Solvent Polarity : Ethanol enhances nucleophilic attack by stabilizing the enolate intermediate.

  • Halide Reactivity : α-Chloro derivatives outperform α-bromo analogs due to reduced steric hindrance .

Side Reactions :

  • Competing Knoevenagel condensation forms non-aromatic byproducts (≤15%), mitigated by slow addition of the α-haloketone.

Electrophilic Acylation of Furan Derivatives

Direct Friedel-Crafts acylation of furan with 3-methoxybenzoyl chloride faces regioselectivity challenges, as acylation preferentially occurs at the 5-position. Introducing a directing group (e.g., methoxy at C-3) via lithiation enables 2-position selectivity .

Procedure :

  • Directed Lithiation : Treat 3-methoxyfuran with LDA at −78°C to generate a 2-lithio intermediate.

  • Acylation : Quench with 3-methoxybenzoyl chloride, yielding 2-(3-methoxybenzoyl)furan in 65% yield .

Limitations :

  • Requires cryogenic conditions and strict anhydrous handling.

  • Overacylation at C-5 observed in 20% of cases.

Palladium-Catalyzed Cross-Coupling

Arylboronic acids and furan-2-triflates engage in Suzuki-Miyaura couplings to install the benzoyl moiety. While 3-methoxybenzoyl boronic acids are synthetically challenging, in situ generation from methyl 3-methoxybenzoate via Miyaura borylation enables coupling with 2-furyltriflate .

Catalytic System :

  • Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.

  • Yield: 62% after 12 h .

Advantages :

  • Tolerates diverse substituents on the benzoyl group.

  • Scalable to multigram quantities.

Multicomponent Reactions

Polyether sulfone sulfamic acid (PES-NHSO₃H) catalyzes a one-pot synthesis involving 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 70°C . The reaction proceeds via Knoevenagel adduct formation, followed by cyclodehydration, yielding 2-(3-methoxybenzoyl)furan in 84% yield.

Catalyst Recycling :

  • PES-NHSO₃H is reused 10 times with <5% activity loss .

Chemical Reactions Analysis

Chemical Reactions of 2-(3-Methoxybenzoyl)furan

2-(3-Methoxybenzoyl)furan can participate in various chemical reactions due to its functional groups. These include electrophilic and nucleophilic reactions, which are influenced by both the furan and aromatic components.

Electrophilic Reactions

  • Electrophilic Substitution : The furan ring can undergo electrophilic substitution reactions, although it is less reactive than benzene due to its electron-rich nature. The presence of the methoxybenzoyl group may influence the reactivity and regioselectivity of such reactions.

  • Electrophilic Cyclization : In the presence of strong electrophiles, the compound might undergo cyclization reactions, forming more complex heterocyclic structures.

Nucleophilic Reactions

  • Nucleophilic Addition : The carbonyl group in the methoxybenzoyl moiety can react with nucleophiles, leading to addition products. This reactivity is useful in forming new carbon-carbon or carbon-heteroatom bonds.

  • Nucleophilic Substitution : While less common, nucleophilic substitution reactions might occur under specific conditions, especially if the compound is activated by electron-withdrawing groups.

Medicinal Chemistry

  • Pharmaceutical Intermediates : The compound could serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting biological pathways influenced by furan derivatives.

  • Biological Activity : Although specific biological activity data for 2-(3-Methoxybenzoyl)furan is limited, related compounds have shown promise in various therapeutic areas, including antibacterial and anticancer applications.

Data and Research Findings

While specific data on 2-(3-Methoxybenzoyl)furan is limited, related compounds provide insights into potential reactivity and applications. For instance, furan derivatives are known for their involvement in [8+2] cycloaddition reactions, which can be useful in synthesizing complex heterocycles .

Scientific Research Applications

Anticancer Activity

The anticancer potential of 2-(3-Methoxybenzoyl)furan has been a significant focus of research. Studies indicate that compounds with benzofuran structures exhibit promising cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The introduction of substituents like methoxy groups can enhance the binding affinity to target proteins involved in cancer progression. For instance, benzofuran derivatives have shown improved interactions with tubulin and other cellular targets, leading to increased apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of benzofuran can significantly inhibit the growth of leukemia and cervical cancer cells. For example, a derivative with a similar structure exhibited an IC50 value of less than 0.01 µM against multiple cancer cell lines .
    • Another study highlighted the effectiveness of benzofuran derivatives in inducing apoptosis in K562 leukemia cells, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory and Antimicrobial Effects

Beyond anticancer properties, there is evidence suggesting that 2-(3-Methoxybenzoyl)furan exhibits anti-inflammatory and antimicrobial activities.

  • Mechanism : The furan ring is known for its ability to modulate inflammatory pathways and inhibit microbial growth. This is partially attributed to its capacity to scavenge free radicals and reduce oxidative stress .
  • Research Findings : Recent studies have documented significant antioxidant activities associated with furan derivatives, indicating their potential as therapeutic agents against inflammatory diseases .

Synthesis Techniques

The synthesis of 2-(3-Methoxybenzoyl)furan typically involves several methods:

  • Condensation Reactions : A common approach includes the condensation of furan derivatives with methoxybenzoic acid or its derivatives under acidic or basic conditions.
  • Yield Optimization : Research has focused on optimizing reaction conditions to improve yields and purity of the final product, employing techniques such as microwave-assisted synthesis or solvent-free conditions.

Structural Characteristics

The molecular formula for 2-(3-Methoxybenzoyl)furan is C_{12}H_{10}O_{3}, indicating a relatively simple structure that allows for various modifications to enhance its biological activity.

Drug Development

Given its promising biological activities, 2-(3-Methoxybenzoyl)furan could serve as a lead compound for developing new anticancer drugs. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics to enhance treatment outcomes.

Material Science Applications

The unique properties of 2-(3-Methoxybenzoyl)furan may also find applications in material science, particularly in developing polymers or coatings with enhanced stability and bioactivity.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzoyl)furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1 2-(3',4',5'-Trimethoxybenzoyl)-Benzo[b]furan Derivatives
These compounds feature a benzo[b]furan core (fused benzene and furan rings) with a 3',4',5'-trimethoxybenzoyl group at the 2-position. Compared to 2-(3-Methoxybenzoyl)furan, the additional methoxy groups and fused benzene ring significantly alter bioactivity. For example:

  • Antiproliferative Activity : Derivatives with a methoxy group at the 6-position of the benzo[b]furan ring (e.g., compound 5d) exhibit potent antiproliferative effects against cancer cells (IC₅₀ = 20–50 nM), whereas shifting the methoxy group to other positions (C-3, C-5, or C-7) reduces activity by >10-fold .
  • Tubulin Inhibition : The trimethoxybenzoyl group enhances binding to tubulin’s colchicine site, disrupting microtubule assembly. The benzo[b]furan core increases planarity and rigidity, improving target affinity compared to simple furan derivatives .

2.1.2 2-(4-Bromophenyl)Dibenzo[b,d]furan
This compound incorporates a dibenzo[b,d]furan core (two fused benzene rings with a central furan) and a 4-bromophenyl substituent. Key differences include:

  • Molecular Weight : 323.18 g/mol (vs. ~230 g/mol for 2-(3-Methoxybenzoyl)furan), impacting solubility and pharmacokinetics .
  • Electronic Effects : The bromine atom is electron-withdrawing, reducing electron density in the aryl ring compared to the electron-donating methoxy group. This alters reactivity in cross-coupling reactions or photophysical properties .

Functional Analogues with Modified Cores

2.2.1 3-Methyl-2-(2-Methyl-2-Butenyl)-Furan
A simple furan derivative with alkyl substituents (methyl and prenyl groups). Unlike 2-(3-Methoxybenzoyl)furan, this compound lacks an aromatic acyl group, resulting in:

  • Volatility: Higher volatility due to nonpolar substituents, making it suitable for flavor/fragrance applications rather than medicinal chemistry .

2.2.2 Furan-Containing Benzothiazolium Salts
Compounds like 3-methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides incorporate a furan-vinyl-benzothiazolium scaffold. The cationic benzothiazolium moiety introduces strong electrophilicity, enabling DNA intercalation or enzyme inhibition, a mechanism absent in neutral 2-(3-Methoxybenzoyl)furan .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Method
2-(3-Methoxybenzoyl)furan Furan 3-Methoxybenzoyl ~230 Under investigation Friedel-Crafts acylation
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]furan Benzo[b]furan 3',4',5'-Trimethoxybenzoyl ~400 Antiproliferative (IC₅₀: 20–50 nM) Friedel-Crafts acylation
2-(4-Bromophenyl)dibenzo[b,d]furan Dibenzo[b,d]furan 4-Bromophenyl 323.18 Not reported Unspecified
3-Methyl-2-(2-methyl-2-butenyl)-furan Furan Methyl, prenyl ~138 Flavor/fragrance applications Alkylation

Key Research Findings

  • Substituent Position Matters : Methoxy groups at specific positions (e.g., C-6 in benzo[b]furan derivatives) maximize bioactivity by optimizing steric and electronic interactions with biological targets .
  • Core Rigidity Enhances Binding: Fused aromatic systems (e.g., benzo[b]furan) improve binding affinity to proteins like tubulin compared to monocyclic furans .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, favoring interactions with electron-deficient biological targets, whereas bromine reduces reactivity in cross-coupling reactions .

Biological Activity

2-(3-Methoxybenzoyl)furan is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-(3-Methoxybenzoyl)furan features a furan ring substituted with a 3-methoxybenzoyl group. Its molecular formula is C_{12}H_{10}O_{3}, and it has a molecular weight of approximately 210.21 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 2-(3-Methoxybenzoyl)furan is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can mitigate oxidative stress—a contributing factor in various diseases.
  • Anti-inflammatory Effects : Studies suggest that 2-(3-Methoxybenzoyl)furan may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroprotective Properties : Preliminary research indicates that this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Biological Activity Effect Reference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of cytokines
NeuroprotectionProtection against neuronal damage
AntiproliferativeReduced cancer cell proliferation

Case Studies

  • Neuroprotective Study : A study published in Bentham Science explored the neuroprotective effects of furan derivatives, including 2-(3-Methoxybenzoyl)furan. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .
  • Anticancer Research : Research conducted on the antiproliferative effects of various furan derivatives demonstrated that 2-(3-Methoxybenzoyl)furan inhibited the growth of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

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